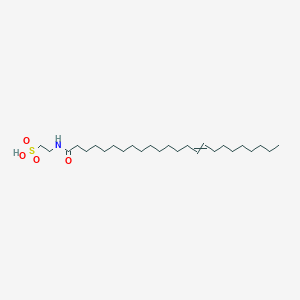![molecular formula C8H6ClN3O2S B1464706 1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1249898-29-0](/img/structure/B1464706.png)
1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CTMTCA) is a novel organic compound of interest due to its unique structure and potential applications. CTMTCA belongs to the class of heterocyclic organic compounds and is composed of a 5-chlorothiophen-2-ylmethyl group attached to a 1H-1,2,3-triazole-4-carboxylic acid moiety. This compound has been studied extensively in recent years due to its potential applications in both scientific research and industrial processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
1,2,3-Triazole derivatives, including compounds similar to the specified chemical, are frequently studied for their synthesis methods and chemical properties. For instance, studies have shown that triazole derivatives can be synthesized through various chemical reactions, offering insights into their structural and chemical characteristics. These compounds are of interest due to their potential as intermediates in the synthesis of more complex molecules (Da’an Liu et al., 2015; Muhammad Naeem Ahmed et al., 2020).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of 1,2,3-triazole derivatives. These compounds have been synthesized and evaluated for their potential to inhibit the growth of various bacteria and fungi, highlighting their significance in the development of new antimicrobial agents (Мелкон Арпиарович Ирадян et al., 2014; M. Iradyan et al., 2014).
Structural and Theoretical Studies
Triazole derivatives are also subjects of structural and theoretical studies, including X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These studies provide valuable insights into the molecular interactions, bonding, and electronic structures of triazole compounds, which can be crucial for understanding their reactivity and potential applications (A. Castiñeiras et al., 2018).
Applications in Material Science
The unique properties of triazole derivatives extend their utility to material science. For example, their inclusion in metal-organic frameworks (MOFs) or as ligands in the synthesis of coordination compounds can lead to materials with novel properties useful in catalysis, sensing, and more (Hong Zhao et al., 2014).
Propiedades
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-7-2-1-5(15-7)3-12-4-6(8(13)14)10-11-12/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEWMFKJHCVXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)




![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)


